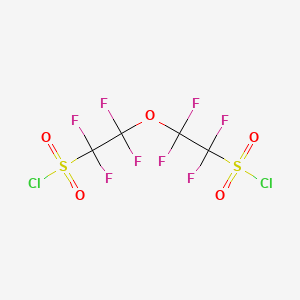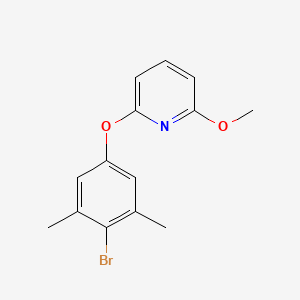
2,2'-Oxybis(perfluoroethane)sulfonyl chloride
Descripción general
Descripción
2,2’-Oxybis(perfluoroethane)sulfonyl chloride is a chemical compound with the molecular formula C4Cl2F8O5S2 and a molecular weight of 415.05 .
Molecular Structure Analysis
The molecular structure of 2,2’-Oxybis(perfluoroethane)sulfonyl chloride consists of carbon ©, chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms. The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Sulfonyl chlorides, including 2,2’-Oxybis(perfluoroethane)sulfonyl chloride, are typically involved in substitution reactions . They can react with a variety of nucleophiles, leading to the replacement of the chloride group with the nucleophile. For instance, they can react with alcohols to form sulfonate esters or with amines to form sulfonamides .Aplicaciones Científicas De Investigación
Environmental Impact and Treatment
- Perfluoroalkyl Chemicals in the Environment : A study reported the widespread use of perfluoroalkyl chemicals (PFCs) in commercial applications and their presence in the environment and human populations. Efforts to remove these compounds from wastewater have been explored, including the use of anion exchange resins. Such treatments are critical for mitigating the environmental impact of these persistent pollutants (Deng et al., 2010).
Chemical Synthesis and Industrial Applications
Synthesis and Applications of Perfluoroalkyl/aryl-substituted Derivatives : Compounds with structures related to 2,2'-Oxybis(perfluoroethane)sulfonyl chloride have been utilized in the synthesis of carbonic anhydrase inhibitors, demonstrating potential in developing novel types of antiglaucoma drugs. These compounds have shown strong inhibitory power towards isozymes of carbonic anhydrase, which is significant for medical applications (Scozzafava et al., 2000).
Trifluoromethylation and Derivatives : Studies have also explored the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na) for trifluoromethylation and the introduction of trifluoromethyl groups into various substrates. These reactions are crucial for creating compounds with enhanced properties for industrial applications (Guyon et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-chlorosulfonyl-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F8O5S2/c5-20(15,16)3(11,12)1(7,8)19-2(9,10)4(13,14)21(6,17)18 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURKVRQZRUQKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)S(=O)(=O)Cl)(OC(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F8O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3290505.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3290511.png)

![4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B3290535.png)




![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-](/img/structure/B3290567.png)



